

Unraveling the Structure of Murrayamine O: A Technical Guide

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Compound of Interest

Compound Name: *Murrayamine O*

Cat. No.: *B13436794*

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the structure elucidation of **Murrayamine O**, a cannabinol-skeletal carbazole alkaloid. The information is compiled for researchers, scientists, and professionals in drug development who are interested in the chemical architecture of this natural product.

Introduction

Murrayamine O is a naturally occurring carbazole alkaloid isolated from the root barks of *Murraya euchrestifolia*, a plant belonging to the Rutaceae family.^{[1][2][3]} The structure of this compound, along with the related Murrayamine P, was first reported in 1995 by Wu, Wang, and Wu. Its unique cannabinol-skeletal framework has drawn interest from the scientific community. The elucidation of its structure was primarily achieved through spectroscopic analysis.

Spectroscopic Data

The structural determination of **Murrayamine O** relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H and ¹³C NMR spectral data are fundamental to understanding the connectivity and chemical environment of the atoms within the **Murrayamine O** molecule.

Table 1: ¹H NMR Spectroscopic Data for **Murrayamine O**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	7.88	s	
H-4	7.20	d	8.0
H-5	7.84	d	8.0
H-8	7.18	s	
H-1'	3.34	d	7.0
H-2'	5.30	t	7.0
H-4'	2.15	m	
H-5'	1.68	s	
H-6'	1.82	s	
6-Me	2.45	s	
9-NH	8.02	br s	
10-OH	5.42	s	

Table 2: ¹³C NMR Spectroscopic Data for **Murrayamine O**

Position	Chemical Shift (δ) ppm
C-1	123.5
C-2	128.4
C-3	118.6
C-4	110.8
C-4a	140.2
C-4b	121.5
C-5	119.5
C-6	125.8
C-7	115.6
C-8	103.2
C-8a	148.5
C-9a	138.7
C-1'	22.8
C-2'	122.1
C-3'	132.5
C-4'	40.1
C-5'	25.7
C-6'	17.8
6-Me	21.5

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of **Murrayamine O**.

Table 3: Mass Spectrometry Data for **Murrayamine O**

Technique	Ionization Mode	Observed m/z	Molecular Formula
HR-EIMS	ESI+	347.1885 [M] ⁺	C ₂₃ H ₂₅ NO ₂

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural characterization of **Murrayamine O**.

Isolation of Murrayamine O

- **Plant Material:** The root bark of *Murraya euchrestifolia* was collected, air-dried, and pulverized.
- **Extraction:** The powdered plant material was extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
- **Solvent Partitioning:** The crude extract was suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
- **Chromatographic Separation:** The chloroform-soluble fraction was subjected to column chromatography over silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate. Fractions containing compounds with similar TLC profiles were combined.
- **Purification:** **Murrayamine O** was further purified from the combined fractions by preparative thin-layer chromatography (TLC) using a solvent system of n-hexane-acetone (4:1) to yield the pure compound.

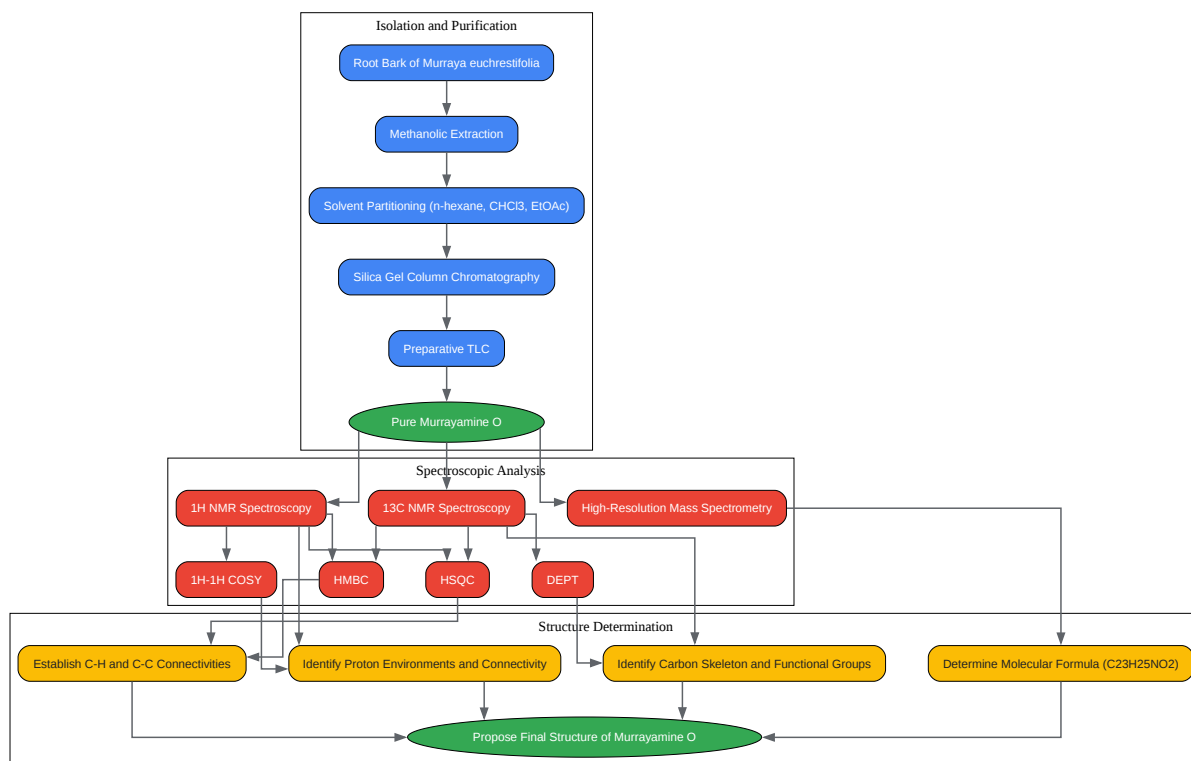
Spectroscopic Analysis

- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- Mass Spectrometry: High-resolution electron impact mass spectra (HR-EIMS) were obtained on a JEOL JMS-HX 110 mass spectrometer.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical steps taken to determine the structure of **Murrayamine O**.



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Figure 1. Workflow for the structure elucidation of **Murrayamine O**.

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References

- 1. Phytochemistry and Biological Activities of Murraya Species [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
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